Cas no 156090-18-5 (Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]-)
![Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]- structure](https://it.kuujia.com/scimg/cas/156090-18-5x500.png)
156090-18-5 structure
Nome del prodotto:Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]-
Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]-
- Topixantrone
- 5-((2-(Dimethylamino)ethyl)amino)-2-(2-((2-hydroxyethyl)amino)ethyl)indazolo[4,3-gh]isoquinolin-6(2H)-one
- 5-{[2-(Dimethylamino)ethyl]amino}-2-{2-[(2-hydroxyethyl)amino]ethyl}indazolo[4,3-gh]isoquinolin-6(2H)-one
- Indazolo(4,3-gh)isoquinolin-6(2H)-one, 5-((2-(dimethylamino)ethyl)amino)-2-(2-((2-hydroxyethyl)amino)ethyl)-
- indazolo[4,3-gh]isoquinolin-6(2H)-one, 5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]et
- BBR-3576
- Topixantrone [USAN:INN:BAN]
- INDAZOLO(4,3-GH)ISOQUINOLIN-6(2H)-ONE,5-((2-(DIMETHYLAMINO)ETHYL)AMINO)-2-(2-((2-HYDROXYETHYL)AMINO)ETHYL)
- TOPIXANTRONE [USAN]
- 156090-18-5
- DTXSID30166042
- BBR 3576 (DIHYDROCHLORIDE)
- 10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one
- SCHEMBL1344518
- BBR 3576
- TOPIXANTRONE [INN]
- NS00127193
- D06190
- CHEMBL153774
- Topixantrone (USAN/INN)
- BBR3576
- AKOS030604979
- R40RXC296C
- 5-((2-(Dimethylamino)ethyl)amino)-2-(2-((2-hydroxyethyl)amino)ethyl)indazolo(4,3-gh)isoquinolin-6(2H)-one
- UNII-R40RXC296C
- 5-[[2-(Dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]indazolo[4,3-gh]isoquinolin-6(2H)-one
- Q27287767
-
- Inchi: InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3
- Chiave InChI: ZHAKYGFJVGCOAE-UHFFFAOYSA-N
- Sorrisi: OCCNCCN1N=C2C3=CN=CC=C3C(C3=C(C=CC1=C23)NCCN(C)C)=O
Proprietà calcolate
- Massa esatta: 394.21198
- Massa monoisotopica: 394.212
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 9
- Complessità: 561
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 95.3Ų
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 671.7°Cat760mmHg
- Punto di infiammabilità: 360°C
- Indice di rifrazione: 1.689
- PSA: 95.31
Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]- Letteratura correlata
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
156090-18-5 (Indazolo[4,3-gh]isoquinolin-6(2H)-one,5-[[2-(dimethylamino)ethyl]amino]-2-[2-[(2-hydroxyethyl)amino]ethyl]-) Prodotti correlati
- 2228290-69-3(2-chloro-1-5-(4-methylphenyl)furan-2-ylethan-1-one)
- 1092484-69-9(Fenofibric-d6 Acid)
- 2138399-62-7(1H-2-Benzopyran-6-amine, octahydro-N-propyl-)
- 548785-58-6(Benzonitrile, 3-(hydroxymethyl)-5-methoxy- (9CI))
- 63180-02-9(Panaxcerol C)
- 392301-91-6(2-methyl-N-5-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 119518-99-9(2,4-Octadien-1-ol, (Z,E)-)
- 2248666-66-0(PF429242 dihydrochloride)
- 2228299-64-5(5-(4-aminobutan-2-yl)-N,N-dimethyl-1,3-thiazol-2-amine)
- 1100262-78-9(N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}-3-(2-phenylethenesulfonamido)propanamide)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
